1,2-Pentanediol

Description

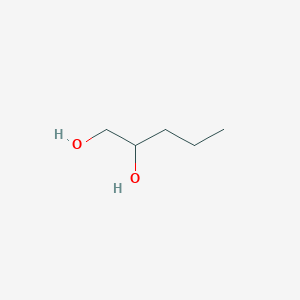

Structure

3D Structure

Properties

IUPAC Name |

pentane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-2-3-5(7)4-6/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVRQHFDJLLWFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863522 | |

| Record name | 1,2-Pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Yellow hygroscopic liquid; [Acros Organics MSDS] | |

| Record name | 1,2-Pentanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Pentanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19222 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5343-92-0 | |

| Record name | 1,2-Pentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5343-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005343920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Pentanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Pentanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTYLENE GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50C1307PZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Pentanediol: Properties, Protocols, and Applications

Introduction

1,2-Pentanediol, also known as pentylene glycol, is a versatile diol with the molecular formula C5H12O2.[1] It is a clear, colorless to light yellow, slightly viscous liquid with a faint odor.[2][3] As a synthetic compound belonging to the 1,2-glycol chemical group, it possesses two hydroxyl (-OH) groups on adjacent carbon atoms, which imparts both hydrophilic and lipophilic characteristics.[1][4] This amphiphilic nature makes it soluble in both water and oil, a valuable property in numerous applications.[4] this compound is utilized across various industries, including cosmetics, personal care, and pharmaceuticals, where it functions as a humectant, solvent, preservative, and penetration enhancer.[1][5] In the context of drug development, its ability to improve the solubility and skin permeability of active pharmaceutical ingredients (APIs) is of particular interest.[5]

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below, providing a comprehensive overview for researchers and drug development professionals.

General Information

| Property | Value | Reference |

| CAS Number | 5343-92-0 | [4] |

| EC Number | 226-285-3 | [4] |

| Molecular Formula | C5H12O2 | [4] |

| Molecular Weight | 104.15 g/mol | [4] |

| Synonyms | Pentane-1,2-diol, 1,2-Dihydroxypentane, Pentylene Glycol | [4] |

Physical Properties

| Property | Value | Reference |

| Appearance | Clear, colorless to light yellow, slightly viscous liquid | [2][3] |

| Boiling Point | 206 °C | [6][7] |

| Melting Point | -18 °C to <= -40.0 °C | [4][8] |

| Density | 0.971 g/mL at 25 °C | [6][7] |

| Solubility | Miscible with water; soluble in alcohol, ether, and ethyl acetate | [1][6] |

| Vapor Pressure | 1.5 Pa at 20 °C | [6] |

| Refractive Index | n20/D 1.439 | [6][7] |

| Viscosity | Slightly viscous | [4] |

Safety and Handling

| Property | Value | Reference |

| Flash Point | 104 °C | [6] |

| Hazard Statements | Causes serious eye damage.[9] May cause skin and eye irritation.[6] | |

| Precautionary Statements | Wear protective gloves/eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. | [9] |

| Storage | Store in a cool, dark, and dry place in a tightly sealed container. | [10] |

Experimental Protocols

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for determining the boiling point of small liquid samples.

-

Apparatus Setup :

-

Place approximately 0.5 mL of this compound into a small test tube.

-

Add a small magnetic stir bar to the test tube to prevent bumping.

-

Position the test tube in a heating block on a hot plate stirrer.

-

Clamp a thermometer so that the bulb is approximately 1 cm above the liquid's surface.

-

-

Procedure :

-

Begin gentle stirring and heating of the sample.

-

Observe the formation of a reflux ring (condensing vapor) on the inner wall of the test tube.

-

Adjust the thermometer's position so that the bulb is level with the reflux ring for an accurate measurement.

-

When the temperature reading on the thermometer stabilizes while the liquid is gently refluxing, record this temperature as the boiling point.

-

Cease heating and allow the apparatus to cool.

-

Determination of Melting Point (Capillary Method)

The capillary method is a standard technique for determining the melting point of a substance.

-

Sample Preparation :

-

Ensure the this compound sample is in a solid state (if necessary, cool to below its melting point).

-

Introduce a small amount of the solid sample into a capillary tube, and pack it down by tapping the sealed end of the tube on a hard surface.

-

-

Procedure :

-

Place the capillary tube into a melting point apparatus.

-

Heat the sample at a controlled rate.

-

Observe the sample through the viewing lens.

-

Record the temperature at which the first signs of melting are observed and the temperature at which the entire sample has turned into a liquid. This range is the melting point. For pure substances, this range is typically narrow.

-

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a common technique used to assess the purity of a substance by separating the components of a mixture.

-

Sample Preparation :

-

Dissolve a known amount of the this compound sample in a suitable volatile solvent.

-

-

Instrumentation and Conditions :

-

Instrument : Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column : A capillary column suitable for the analysis of polar compounds (e.g., a wax-type column).

-

Carrier Gas : Inert gas such as helium or nitrogen at a constant flow rate.

-

Temperature Program :

-

Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation.

-

Oven Temperature: A programmed temperature ramp is typically used to ensure good separation of any potential impurities.

-

Detector Temperature: Set higher than the final oven temperature to prevent condensation.

-

-

-

Procedure :

-

Inject a small volume of the prepared sample into the gas chromatograph.

-

The components of the sample are separated based on their boiling points and interaction with the stationary phase of the column.

-

The detector records the signal for each component as it elutes from the column, generating a chromatogram.

-

The purity of this compound is determined by calculating the area of its corresponding peak as a percentage of the total area of all peaks in the chromatogram (excluding the solvent peak).

-

Synthesis of this compound

Several synthetic routes for this compound have been developed. Two common methods start from either 1-pentene (B89616) or furfural (B47365).

Synthesis from 1-Pentene and Hydrogen Peroxide

This method involves the epoxidation of 1-pentene followed by hydrolysis.

-

Reaction :

-

1-Pentene is mixed with formic acid in a reactor.

-

Hydrogen peroxide is slowly added to the mixture while maintaining a controlled temperature. This results in the formation of a formate (B1220265) ester of this compound.

-

The reaction is typically carried out at a temperature below 100 °C.[10]

-

-

Hydrolysis :

-

The resulting formate ester is then hydrolyzed using a base, such as sodium hydroxide (B78521) solution.

-

This step cleaves the ester and yields this compound.

-

-

Purification :

-

The final product is purified through extraction and distillation to remove byproducts and unreacted starting materials.

-

Synthesis from Furfural (A Biomass-Derived Route)

This "green" chemistry approach utilizes a renewable feedstock.

-

Hydrogenation/Hydrogenolysis :

-

Furfural, derived from biomass, is subjected to a catalytic hydrogenation and hydrogenolysis process.[11]

-

This is typically a one-pot reaction carried out in a batch reactor under hydrogen pressure.[2]

-

A bifunctional catalyst, such as rhodium supported on an octahedral molecular sieve (Rh/OMS-2), is used to facilitate the conversion.[2]

-

The reaction involves the hydrogenation of furfural to furfuryl alcohol, followed by hydrogenolysis of the furan (B31954) ring to yield this compound.[11]

-

-

Reaction Conditions :

-

The reaction is conducted at elevated temperatures (e.g., 160 °C) and pressures (e.g., 30 atm of hydrogen).[2]

-

-

Purification :

-

The product mixture is then purified to isolate the this compound.

-

Applications in Drug Development

This compound's unique properties make it a valuable excipient in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems.

Role as a Skin Penetration Enhancer

This compound can enhance the permeation of APIs through the stratum corneum, the outermost layer of the skin. The proposed mechanism involves the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing its fluidity and permeability to drug molecules. It is also suggested that this compound may act as a solvent within the skin, further facilitating drug transport.

Visualizations

Caption: Workflow for the synthesis of this compound from 1-Pentene.

Caption: Biomass-derived synthesis of this compound from Furfural.

Caption: Mechanism of this compound as a skin penetration enhancer.

Conclusion

This compound is a multifunctional ingredient with well-defined chemical and physical properties that make it highly valuable in pharmaceutical sciences. Its roles as a solvent, humectant, and particularly as a skin penetration enhancer, are of significant interest to researchers and professionals in drug development. A thorough understanding of its properties, analytical methods for its characterization, and its mechanisms of action are crucial for its effective application in advanced drug delivery systems. The availability of both petrochemical and biomass-derived synthetic routes also provides flexibility in sourcing this important excipient.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. Single-Step Hydrogenolysis of Furfural to this compound Using a Bifunctional Rh/OMS-2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GC/MS Analysis Testing Methods [innovatechlabs.com]

- 4. thinksrs.com [thinksrs.com]

- 5. Gas chromatography - Wikipedia [en.wikipedia.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Effect of Hydrocarbon Chain Length in 1,2-Alkanediols on Percutaneous Absorption of Metronidazole: Toward Development of a General Vehicle for Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. pubs.acs.org [pubs.acs.org]

1,2-Pentanediol synthesis from petrochemical sources

An In-depth Technical Guide to the Synthesis of 1,2-Pentanediol from Petrochemical Sources

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the primary methods for synthesizing this compound from petrochemical feedstocks. The guide details the core chemical pathways, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound is a valuable chemical intermediate with applications in various fields, including cosmetics, pharmaceuticals, and as a monomer for polyesters. Conventionally, its production has relied on petrochemical sources, with 1-pentene (B89616) being the most common starting material.[1] The synthesis from 1-pentene primarily follows two main routes: a two-step process involving epoxidation followed by hydrolysis, and a one-step dihydroxylation reaction. This guide will delve into the technical specifics of these methods.

Synthesis via Epoxidation and Subsequent Hydrolysis

This widely-used industrial method involves the conversion of 1-pentene to 1-pentene oxide, which is subsequently hydrolyzed to yield this compound.[1][2] This two-step process can be performed continuously and is known for its high yields.[3][4]

Chemical Pathway

The overall reaction proceeds as follows:

-

Epoxidation: 1-pentene reacts with a peroxy acid or a peroxide in the presence of an acid catalyst to form 1-pentene oxide.

-

Hydrolysis: The 1-pentene oxide is then hydrolyzed, typically in the presence of an acid or base catalyst, to open the epoxide ring and form this compound.

Experimental Protocols

Method 1: Using Perpropionic Acid

This method is suitable for a continuous production process.[3][4]

-

Step 1: Epoxidation

-

In a reaction vessel, react 1-pentene with a 10-30% by weight solution of perpropionic acid in benzene.[4]

-

The molar ratio of pentene to perpropionic acid should be maintained between 0.5:1 and 5:1.[4]

-

Maintain the reaction temperature between 20°C and 110°C.[4]

-

The reaction is carried out for a sufficient residence time in a continuous reactor to achieve high conversion.

-

-

Step 2: Saponification (Hydrolysis)

Method 2: Using Hydrogen Peroxide and Formic Acid

This method provides a high yield of this compound.

-

Step 1: Epoxidation

-

Step 2: Hydrolysis

-

To the reaction mixture, add a 50% NaOH solution dropwise over 30-60 minutes to control the pH between 10 and 12.

-

Maintain the temperature at 55-65°C for 0.5-1.5 hours to facilitate hydrolysis.

-

The resulting this compound is then purified from the mixture.

-

Quantitative Data

| Parameter | Method 1 (Perpropionic Acid) | Method 2 (Hydrogen Peroxide/Formic Acid) |

| Starting Materials | 1-pentene, perpropionic acid, benzene | 1-pentene, formic acid, hydrogen peroxide, NaOH |

| Epoxidation Temperature | 20-110°C[4] | 26-29°C[5] |

| Hydrolysis Temperature | 60-80°C[4] | 55-65°C |

| Epoxidation Yield | 93.6%[4] | Not specified |

| Hydrolysis Yield | 99%[4] | Not specified |

| Overall Yield | High | High |

| Purity of Final Product | 99.2%[4] | >99.5% after reduced pressure distillation[6] |

Logical Relationship Diagram

Caption: Epoxidation of 1-pentene followed by hydrolysis to yield this compound.

Synthesis via Dihydroxylation

Direct dihydroxylation of 1-pentene offers a more direct route to this compound, though it often involves toxic and expensive reagents. Greener alternatives are also being explored.

Chemical Pathway

This method involves the direct oxidation of the double bond in 1-pentene to form two hydroxyl groups on adjacent carbons in a single step.

Experimental Protocols

Method 1: Upjohn Dihydroxylation

This classic method uses a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant.[7]

-

-

Dissolve 1-pentene in a suitable solvent system, such as a mixture of t-butanol and water.

-

-

-

Add a catalytic amount of osmium tetroxide (OsO₄).

-

-

-

Add a stoichiometric amount of an oxidizing agent, such as N-methylmorpholine N-oxide (NMO), to regenerate the osmium tetroxide.[7]

-

-

-

The reaction is typically stirred at room temperature until completion.

-

-

-

The reaction is then quenched, and the this compound is isolated and purified.

-

Method 2: Green Dihydroxylation with Hydrogen Peroxide

This method avoids the use of heavy metals and organic solvents.[8]

-

-

In a reaction vessel, add 1-pentene and a resin-supported sulfonic acid catalyst (e.g., Nafion NR50).[8]

-

-

-

Add hydrogen peroxide as the oxidizing agent.[8]

-

-

-

The reaction is carried out without an organic solvent.

-

-

-

After the reaction is complete, the catalyst can be easily filtered off and recycled.[8]

-

-

-

The this compound is then isolated from the aqueous phase.

-

Quantitative Data

| Parameter | Method 1 (Upjohn Dihydroxylation) | Method 2 (Green Dihydroxylation) |

| Starting Materials | 1-pentene, OsO₄ (catalytic), NMO | 1-pentene, H₂O₂, resin-supported sulfonic acid |

| Catalyst | Osmium tetroxide | Resin-supported sulfonic acid (Nafion NR50)[8] |

| Oxidant | N-methylmorpholine N-oxide (NMO) | Hydrogen peroxide |

| Solvent | t-butanol/water mixture | None[8] |

| Yield | Generally high | High (>94% for other olefins)[8] |

| Selectivity | High for syn-dihydroxylation | High |

Experimental Workflow Diagram

Caption: Experimental workflows for Upjohn and green dihydroxylation of 1-pentene.

Conclusion

The synthesis of this compound from petrochemical sources, primarily 1-pentene, is a well-established process with multiple effective routes. The choice of method often depends on factors such as desired yield, purity requirements, cost, and environmental considerations. The epoxidation-hydrolysis pathway is a robust and high-yielding method suitable for industrial-scale production. While traditional dihydroxylation methods using osmium tetroxide are effective, the development of greener catalytic systems presents a more sustainable approach for future research and application. This guide provides the foundational technical information necessary for professionals to explore and optimize these synthetic pathways.

References

- 1. cst.kipmi.or.id [cst.kipmi.or.id]

- 2. US20140066666A1 - Method For Producing this compound - Google Patents [patents.google.com]

- 3. CA1236486A - Continuous process for producing this compound - Google Patents [patents.google.com]

- 4. US4605795A - Continuous process for the production of pentanediol-1,2 - Google Patents [patents.google.com]

- 5. CN103864575A - Method for preparing this compound - Google Patents [patents.google.com]

- 6. CN104926600A - Method for synthesizing this compound by one-pot method - Google Patents [patents.google.com]

- 7. Upjohn Dihydroxylation [organic-chemistry.org]

- 8. Catalytic Dihydroxylation of Olefins with Hydrogen Peroxide: An Organic-Solvent- and Metal-Free System [organic-chemistry.org]

Green Synthesis of 1,2-Pentanediol from Biomass: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable chemical production has driven significant research into biomass-derived platform molecules as alternatives to petrochemical feedstocks. Furfural (B47365), a key platform chemical derived from the dehydration of C5 sugars in lignocellulosic biomass, has emerged as a versatile starting material for the synthesis of a wide range of value-added chemicals. Among these, 1,2-pentanediol (1,2-PeD) is a valuable diol with applications in cosmetics, as an antimicrobial agent, a humectant, and as a precursor for the synthesis of fungicides and polyesters.[1][2][3] This technical guide provides an in-depth overview of the green synthesis of this compound from biomass, focusing on catalytic pathways, experimental protocols, and quantitative data from recent research.

Catalytic Pathways from Biomass to this compound

The primary route for the green synthesis of this compound begins with the catalytic conversion of furfural, which is typically derived from the hemicellulose fraction of lignocellulosic biomass. The overall transformation involves the hydrogenation of the furfural aldehyde group to form furfuryl alcohol (FOL), followed by the selective hydrogenolysis and ring-opening of the furan (B31954) ring.[1][4]

Two main reaction pathways for the conversion of furfural to this compound have been proposed, primarily differing in the key intermediate and the nature of the catalytic sites required.[2]

-

Pathway 1: Direct Hydrogenolysis of Furfuryl Alcohol. In this pathway, furfural is first hydrogenated to furfuryl alcohol. Subsequently, the C-O bond in the furan ring of furfuryl alcohol is cleaved through hydrogenolysis, leading to the formation of this compound. This process often involves bifunctional catalysts with both metal sites for hydrogenation and acidic or basic sites on the support to facilitate ring opening.[2]

-

Pathway 2: Hydrogenation to Tetrahydrofurfuryl Alcohol (THFA) followed by Hydrogenolysis. An alternative route involves the complete hydrogenation of the furan ring in furfuryl alcohol to form tetrahydrofurfuryl alcohol (THFA).[4] THFA then undergoes hydrogenolysis to yield pentanediols. However, this pathway often favors the formation of 1,5-pentanediol (B104693) over this compound.[3] The selective synthesis of this compound is more commonly achieved through the direct conversion of furfural or furfuryl alcohol.[3]

The selectivity towards this compound versus other products like 1,5-pentanediol, cyclopentanol, and over-hydrogenated products is a critical challenge and is highly dependent on the catalyst system, support, and reaction conditions.[5][6]

Quantitative Data on Catalytic Performance

The choice of catalyst and support plays a crucial role in the efficiency and selectivity of this compound synthesis. A variety of metal catalysts, including noble metals (Pt, Ru, Rh) and non-noble metals (Cu, Ni), have been investigated. The support material can provide acidic or basic sites that influence the reaction pathway.[2]

| Catalyst | Support | Starting Material | Temp. (°C) | Pressure (bar H₂) | Solvent | Conversion (%) | Selectivity to 1,2-PeD (%) | Yield of 1,2-PeD (%) | Reference |

| Ru | MnOₓ | Furfural | 150 | 15 | Water | ~100 | 42 | 42.1 | [1][5] |

| 1% Rh | OMS-2 | Furfural | 160 | 30 | Methanol | ~100 | 87 | 87 | [1][7] |

| Pt | CeO₂ | Furfural | - | - | - | - | - | 59.9 | [2] |

| Pt-Fe | MT | Furfural | 140 | 0.1 | - | - | - | - | [8] |

| 5Pt0.5Y | MgO | Furfuryl Alcohol | 200 | 20 | - | 98.1 | - | 68.9 | [3] |

| Ru | MgO | Furfuryl Alcohol | 190 | - | Water | - | 42 | - | [6] |

| 2Pt | MgO | Furfuryl Alcohol | 160 | 10 | Water | 100 | 59.4 | 59.4 | [9] |

| 10 wt% Cu | Al₂O₃ | Furfuryl Alcohol | 140 | 80 | - | 85.8 | 48 (to 1,2-PeD) | ~41.2 | [5][10] |

| 3Ni-3Sn | ZnO | Furfuryl Alcohol | - | - | - | - | - | 91 | [11] |

| ZrOCl₂·8H₂O | - | Furfuryl Alcohol | 150 | (2-propanol as H source) | 2-propanol | 95.5 | - | 30.3 | [12] |

| VOSO₄·H₂O | - | Furfuryl Alcohol | 150 | (2-propanol as H source) | 2-propanol | 80.5 | - | 36.9 | [12] |

| FeCl₃·6H₂O | - | Furfuryl Alcohol | 150 | (2-propanol as H source) | 2-propanol | 94.9 | - | 30.9 | [12] |

Detailed Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound from furfural or furfuryl alcohol based on common methodologies reported in the literature. Specific parameters should be optimized based on the chosen catalytic system.

Catalyst Preparation

Example: Impregnation Method for Supported Metal Catalysts (e.g., Rh/OMS-2) [1][7]

-

Support Synthesis: The octahedral molecular sieve (OMS-2) support is synthesized via a hydrothermal method.

-

Impregnation: The OMS-2 support is suspended in a solution of the metal precursor (e.g., RhCl₃·3H₂O) in a suitable solvent (e.g., deionized water).

-

Drying: The solvent is removed by rotary evaporation at a controlled temperature (e.g., 60-80 °C).

-

Calcination: The resulting solid is calcined in air at a high temperature (e.g., 400-500 °C) for several hours to decompose the metal precursor and form metal oxide nanoparticles on the support.

-

Reduction: Prior to the reaction, the calcined catalyst is reduced in a hydrogen flow at a specific temperature (e.g., 300-400 °C) to obtain the active metallic phase.

Catalytic Hydrogenolysis Reaction

General Procedure for Batch Reactor [1][7]

-

Reactor Charging: A high-pressure batch reactor is charged with the substrate (furfural or furfuryl alcohol), the prepared catalyst, a solvent (e.g., water, methanol, or 2-propanol), and an internal standard (e.g., n-dodecane) for gas chromatography analysis.[7]

-

Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove air, followed by purging with hydrogen.

-

Pressurization and Heating: The reactor is pressurized with hydrogen to the desired pressure and heated to the target reaction temperature with constant stirring.

-

Reaction: The reaction is allowed to proceed for a specified duration (e.g., 1-10 hours). The pressure is maintained by a constant supply of hydrogen.

-

Cooling and Depressurization: After the reaction, the reactor is cooled to room temperature, and the excess gas is carefully vented.

-

Product Analysis: The liquid product mixture is separated from the solid catalyst by centrifugation or filtration. The composition of the liquid phase is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of the reactant and the selectivity to the products.

Conclusion and Future Outlook

The green synthesis of this compound from biomass-derived furfural and furfuryl alcohol presents a promising and sustainable alternative to conventional petrochemical routes. Significant progress has been made in developing efficient catalytic systems, with high yields and selectivities being reported under various reaction conditions. The choice of catalyst, particularly the interplay between the active metal and the support, is paramount in directing the reaction towards the desired 1,2-diol.

Future research should focus on the development of low-cost, highly stable, and reusable non-noble metal catalysts to enhance the economic viability of the process. Further investigations into the reaction mechanisms on different catalytic surfaces will enable the rational design of more efficient catalysts. Additionally, process optimization, including the development of continuous flow reactors, will be crucial for the industrial-scale production of bio-based this compound. The continued advancement in this field holds significant potential for the production of sustainable chemicals and materials.

References

- 1. Single-Step Hydrogenolysis of Furfural to this compound Using a Bifunctional Rh/OMS-2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Transformation of Biomass-Derived Furan Compounds into Polyols [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selective hydrogenolysis of furfural to this compound over a Pt–Fe/MT catalyst under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Continuous production of this compound from furfuryl alcohol over highly stable bimetallic Ni–Sn alloy catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. cst.kipmi.or.id [cst.kipmi.or.id]

An In-depth Technical Guide to the Antimicrobial Mechanism of Action of 1,2-Pentanediol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Pentanediol is a versatile short-chain alkanediol widely utilized in the cosmetic and pharmaceutical industries for its multifunctional properties, including its role as a humectant, solvent, and antimicrobial agent. This technical guide provides a comprehensive overview of the core antimicrobial mechanism of this compound, focusing on its interaction with microbial cell structures. The primary mode of action is attributed to its amphiphilic nature, enabling it to disrupt the integrity of microbial cell membranes, leading to cell death. This document summarizes key quantitative data, details relevant experimental protocols for mechanism-of-action studies, and provides visualizations of the proposed mechanism and investigative workflows.

Core Antimicrobial Mechanism of Action

The antimicrobial activity of this compound is intrinsically linked to its molecular structure. As an amphiphilic molecule, it possesses both a hydrophilic diol group and a hydrophobic five-carbon alkyl chain.[1] This dual characteristic facilitates its interaction with and subsequent disruption of the microbial cell membrane, which is the principal mechanism of its antimicrobial action.

Interaction with the Microbial Cell Membrane

The cell membranes of bacteria and fungi are composed of a phospholipid bilayer, which is selectively permeable and crucial for maintaining cellular homeostasis. The hydrophobic alkyl chain of this compound readily partitions into the lipid interior of this bilayer, while the hydrophilic diol headgroup remains oriented towards the aqueous environment. This insertion disrupts the ordered structure of the lipid acyl chains, increasing membrane fluidity and permeability.[1]

This disruption of the membrane leads to several detrimental effects for the microorganism:

-

Loss of Membrane Integrity: The increased permeability allows for the uncontrolled leakage of essential intracellular components, such as ions, metabolites, and ATP.

-

Dissipation of Membrane Potential: The cell membrane maintains a crucial electrochemical gradient, known as the membrane potential, which is vital for processes like ATP synthesis, nutrient transport, and motility. The influx of ions due to membrane disruption dissipates this potential, leading to a collapse of cellular energy production. While direct studies on this compound's effect on membrane potential are limited, studies on the structurally similar 1,2-hexanediol (B41856) have demonstrated its ability to disrupt the cytoplasmic membrane potential.[2]

-

Inhibition of Cellular Processes: The compromised membrane integrity and loss of membrane potential indirectly inhibit essential cellular processes that are dependent on a functional membrane, such as respiration and cell wall synthesis.

Absence of Specific Intracellular Targets

Current research suggests that the antimicrobial action of this compound is primarily non-specific and directed at the cell membrane. There is limited evidence to suggest that it has specific intracellular targets, such as enzymes or nucleic acids. This broad-spectrum, membrane-disrupting mechanism is advantageous as it is less likely to lead to the development of microbial resistance compared to agents with highly specific targets.

Quantitative Data

The antimicrobial efficacy of this compound can be quantified through various metrics, most notably the Minimum Inhibitory Concentration (MIC). The following tables summarize available quantitative data.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Determined by Isothermal Calorimetry

| Microorganism | Strain | Type | MIC (w/v %) |

| Escherichia coli | IFO 3301 | Gram-negative Bacteria | 3.81 |

| Pseudomonas aeruginosa | IFO 13275 | Gram-negative Bacteria | 3.12 |

| Staphylococcus aureus | IFO 13276 | Gram-positive Bacteria | 2.55 |

| Bacillus subtilis | IFO 3009 | Gram-positive Bacteria | 1.72 |

| Candida albicans | IFO 0583 | Yeast | 2.88 |

| Aspergillus niger | IFO 4407 | Fungus | 2.45 |

Data sourced from a study utilizing a 24-unit isothermal calorimeter to quantitatively assess the inhibitory effect of this compound on microbial growth.

Experimental Protocols

Elucidating the antimicrobial mechanism of action of this compound involves a series of in-vitro experiments. Below are detailed methodologies for key assays.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or the growth medium).

-

Preparation of Microtiter Plates: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into each well of a 96-well microtiter plate.

-

Serial Dilutions: Add 50 µL of the this compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add 50 µL of the standardized inoculum to each well. Include a growth control (no this compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth.

Membrane Potential Assay using DiSC3(5)

This assay measures changes in the bacterial cytoplasmic membrane potential using the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).[3][4]

-

Bacterial Culture Preparation: Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.

-

Cell Washing and Resuspension: Harvest the bacterial cells by centrifugation and wash them twice with a suitable buffer (e.g., PBS with 0.2% glucose). Resuspend the cells in the same buffer to an optical density (OD600) of 0.2.

-

Staining with DiSC3(5): Add DiSC3(5) to the cell suspension to a final concentration of 2 µM and incubate in the dark at room temperature for 15-20 minutes to allow the dye to accumulate in the polarized membranes.

-

Fluorescence Measurement: Transfer the stained cell suspension to a black, clear-bottom 96-well plate. Measure the baseline fluorescence using a fluorescence plate reader (excitation ~622 nm, emission ~670 nm).

-

Addition of this compound: Add varying concentrations of this compound to the wells.

-

Kinetic Reading: Immediately begin monitoring the fluorescence kinetically for at least 30 minutes. Depolarization of the membrane will cause the release of DiSC3(5) from the membrane, resulting in an increase in fluorescence.

-

Controls: Include a negative control (solvent only) and a positive control for depolarization (e.g., valinomycin (B1682140) or gramicidin).

Membrane Integrity Assay using Propidium (B1200493) Iodide

Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful indicator of membrane integrity.[5][6]

-

Bacterial Culture Preparation: Grow the bacterial strain to the mid-logarithmic phase.

-

Cell Washing and Resuspension: Wash the cells as described in the membrane potential assay and resuspend in a suitable buffer (e.g., PBS) to an OD600 of 0.5.

-

Assay Setup: In a 96-well plate, mix the bacterial suspension with varying concentrations of this compound.

-

Propidium Iodide Staining: Add propidium iodide to each well to a final concentration of 20 µg/mL.[5]

-

Incubation: Incubate the plate at room temperature in the dark for 15-30 minutes.

-

Fluorescence Measurement: Measure the fluorescence using a fluorescence plate reader (excitation ~535 nm, emission ~617 nm). An increase in fluorescence indicates that PI has entered the cells through a compromised membrane and intercalated with DNA.

-

Controls: Include a negative control (untreated cells) and a positive control for membrane permeabilization (e.g., treatment with 70% ethanol).

Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[7][8][9][10]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL) in a suitable growth medium.

-

Assay Setup: Prepare a series of flasks or tubes containing the growth medium and this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control without the agent.

-

Inoculation: Inoculate each flask with the prepared inoculum.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

-

Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto a suitable agar (B569324) medium.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Count the colonies on the plates and calculate the CFU/mL for each time point and concentration. Plot the log10 CFU/mL versus time. A bactericidal agent is typically defined as one that produces a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[8][9]

Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and experimental workflows.

Caption: Proposed mechanism of action of this compound.

Caption: Experimental workflow for investigating the antimicrobial mechanism.

Conclusion

This compound exerts its antimicrobial effect primarily through a non-specific, membrane-disrupting mechanism. Its amphiphilic nature allows it to integrate into and destabilize the lipid bilayer of microbial cell membranes, leading to increased permeability, loss of membrane potential, and ultimately, cell death. This guide provides a foundational understanding for researchers and drug development professionals, offering quantitative data and detailed experimental protocols to further investigate and harness the antimicrobial properties of this versatile compound. Future research should focus on expanding the quantitative dataset of its efficacy against a wider range of microorganisms and further exploring its synergistic potential with other antimicrobial agents.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Food-grade antimicrobials potentiate the antibacterial activity of 1,2-hexanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monitoring Changes in Membrane Polarity, Membrane Integrity, and Intracellular Ion Concentrations in Streptococcus pneumoniae Using Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. emerypharma.com [emerypharma.com]

- 10. actascientific.com [actascientific.com]

Spectroscopic Analysis of 1,2-Pentanediol: A Technical Guide

This guide provides an in-depth analysis of 1,2-Pentanediol using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic characteristics of this compound. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes analytical workflows and molecular correlations.

Introduction to this compound

This compound (CAS No: 5343-92-0) is a diol with the molecular formula C₅H₁₂O₂.[1][2] It is a hygroscopic liquid used in various applications, including as a solvent, a fragrance ingredient, and a component in cosmetic formulations. Spectroscopic analysis is crucial for confirming its molecular structure, identifying functional groups, and ensuring its purity. This guide focuses on the interpretation of its ¹H NMR, ¹³C NMR, and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra are essential for structural elucidation.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The data presented below was acquired on a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃).[3]

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (C5) | ~0.92 | Triplet (t) | 3H |

| -CH₂- (C4) | ~1.35-1.45 | Multiplet (m) | 2H |

| -CH₂- (C3) | ~1.48-1.58 | Multiplet (m) | 2H |

| -CH(OH)- (C2) | ~3.43 | Multiplet (m) | 1H |

| -CH₂(OH) (C1) | ~3.67 | Multiplet (m) | 2H |

| -OH (x2) | Variable | Broad Singlet | 2H |

The ¹³C NMR spectrum indicates the number of chemically distinct carbon atoms in the molecule. The spectrum for this compound, acquired in CDCl₃, shows five distinct signals corresponding to the five carbon atoms.[4]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C5 (-CH₃) | ~14.1 |

| C4 (-CH₂) | ~19.2 |

| C3 (-CH₂) | ~35.5 |

| C1 (-CH₂OH) | ~66.7 |

| C2 (-CHOH) | ~74.5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific chemical bonds.

The IR spectrum of this compound is typically recorded as a neat liquid film.[5][6] The key absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| 3200-3500 | O-H (Alcohol) | Stretching (H-bonded) | Strong, Broad |

| 2850-2960 | C-H (Alkyl) | Stretching | Strong |

| 1260-1050 | C-O (Alcohol) | Stretching | Strong |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[7] Tetramethylsilane (TMS) can be used as an internal standard (δ = 0 ppm).[8]

-

Instrument Setup : Use a 400 MHz (or higher) NMR spectrometer.[7][8] Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : Acquire the carbon spectrum with proton decoupling.[9] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.[9] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[10]

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

-

Sample Preparation (Neat Liquid) : Place one to two drops of pure this compound onto the surface of a salt plate (e.g., NaCl or KBr).[11] Place a second salt plate on top, creating a thin liquid film between the plates.[11]

-

Background Spectrum : Place the empty, clean salt plates (or the empty sample compartment) in the spectrometer and run a background scan.[6] This is necessary to subtract the absorbance from the atmosphere (CO₂, H₂O) and the plates themselves.

-

Sample Spectrum : Place the "sandwich" of salt plates with the sample into the sample holder of the FTIR spectrometer.[6]

-

Data Acquisition : Acquire the spectrum. Typically, spectra are collected over a range of 4000 to 600 cm⁻¹.[12] Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

-

Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Identify and label the major absorption peaks.

Visualizations

Diagrams created using Graphviz illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Correlation of this compound's structure with its key NMR and IR signals.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound(5343-92-0) 1H NMR [m.chemicalbook.com]

- 4. This compound(5343-92-0) 13C NMR spectrum [chemicalbook.com]

- 5. This compound(5343-92-0) IR Spectrum [m.chemicalbook.com]

- 6. ursinus.edu [ursinus.edu]

- 7. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. nmr.ceitec.cz [nmr.ceitec.cz]

- 10. magritek.com [magritek.com]

- 11. webassign.net [webassign.net]

- 12. allsubjectjournal.com [allsubjectjournal.com]

Chirality and Stereoisomers of 1,2-Pentanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Pentanediol, a chiral diol, and its stereoisomers are of significant interest in the chemical and pharmaceutical industries. This technical guide provides a comprehensive overview of the chirality, synthesis, separation, and characterization of the enantiomers of this compound. It details both chemical and biocatalytic methods for obtaining enantiomerically enriched forms of this versatile building block. The applications of racemic and enantiopure this compound, particularly in the synthesis of agrochemicals and as a component in cosmetic formulations, are also discussed. This document is intended to serve as a detailed resource, providing both theoretical understanding and practical experimental protocols for professionals working in drug development and chemical synthesis.

Introduction to the Chirality of this compound

This compound (C₅H₁₂O₂) is a vicinal diol containing a single stereocenter at the second carbon atom (C2), as illustrated below. This chirality gives rise to a pair of enantiomers: (R)-1,2-pentanediol and (S)-1,2-pentanediol. These stereoisomers are non-superimposable mirror images of each other and exhibit identical physical properties such as boiling point, density, and refractive index. However, they differ in their interaction with plane-polarized light, rotating it in opposite directions. This optical activity is a key characteristic used in their identification and quality control. The distinct spatial arrangement of the hydroxyl groups in each enantiomer can lead to different biological activities and applications, making their separation and stereoselective synthesis crucial.

Figure 1: Enantiomers of this compound.

Physicochemical Properties of this compound Stereoisomers

The physical and chemical properties of the enantiomers of this compound are largely identical, with the exception of their optical rotation. A summary of these properties is provided in the table below.

| Property | (R)-1,2-Pentanediol | (S)-1,2-Pentanediol | Racemic this compound |

| Molecular Formula | C₅H₁₂O₂ | C₅H₁₂O₂ | C₅H₁₂O₂ |

| Molecular Weight | 104.15 g/mol | 104.15 g/mol | 104.15 g/mol |

| CAS Number | 108340-61-0 | 29117-54-2 | 5343-92-0 |

| Boiling Point | ~206 °C | ~206 °C | 206 °C |

| Density | ~0.971 g/mL at 25 °C | ~0.971 g/mL at 25 °C | 0.971 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | ~1.439 | ~1.439 | 1.439 |

| Specific Rotation [α]²⁰/D | +17.3° (c=1, MeOH), +23.2° (c=1, EtOH) (inferred) | -17.3° (c=1, MeOH), -23.2° (c=1, EtOH)[1] | 0° |

Synthesis and Separation of this compound Stereoisomers

The preparation of enantiomerically pure or enriched this compound can be achieved through two primary strategies: asymmetric synthesis and resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer. One notable method involves the diastereoselective addition of allyltrimethylsilane (B147118) to N-glyoxyloyl-(2R)-bornane-10,2-sultam, followed by hydrogenation to yield optically pure (S)-1,2-pentanediol.

Resolution of Racemic this compound

Resolution techniques are employed to separate the enantiomers from a racemic mixture. Common methods include enzymatic kinetic resolution and the formation of diastereomeric derivatives.

Lipases are enzymes that can selectively acylate one enantiomer of a diol at a faster rate than the other, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Figure 2: Workflow for Lipase-Catalyzed Kinetic Resolution of this compound.

A highly efficient method for producing (S)-1,2-pentanediol involves the use of microorganisms such as Candida parapsilosis. This process converts the (R)-enantiomer in a racemic mixture into the (S)-enantiomer, theoretically allowing for a 100% yield of the (S)-form.[1] This stereoinversion proceeds via a two-step enzymatic process involving oxidation followed by a stereoselective reduction.[1]

Figure 3: Pathway of Microbial Stereoinversion of (R)- to (S)-1,2-Pentanediol.

Experimental Protocols

Synthesis of Racemic this compound

A two-step synthesis of racemic this compound can be achieved starting from n-butyraldehyde and paraformaldehyde.[2]

Step 1: Synthesis of 1-hydroxy-2-pentanone

-

In a reaction vessel, combine n-butyraldehyde and paraformaldehyde in a molar ratio of 1:1.5.

-

Add 3-ethyl benzothiazole (B30560) bromide as a catalyst (10 mol% relative to n-butyraldehyde).

-

Heat the mixture to 70 °C and maintain the temperature for the duration of the reaction.

-

Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).

-

Upon completion, the intermediate product, 1-hydroxy-2-pentanone, can be isolated and purified, typically yielding around 56.6%.[2]

Step 2: Hydrogenation to this compound

-

Dissolve the 1-hydroxy-2-pentanone in a suitable solvent (e.g., ethanol).

-

Add Pd/C catalyst (3.5% by weight relative to the ketone).

-

Pressurize the reaction vessel with hydrogen gas to 1.5 MPa.

-

Heat the mixture to 55 °C and maintain vigorous stirring.

-

Monitor the reaction for the disappearance of the starting material.

-

After the reaction is complete, cool the vessel, release the hydrogen pressure, and filter off the catalyst.

-

The solvent is removed under reduced pressure, and the resulting this compound can be purified by distillation, with an expected yield of approximately 91.6% for this step.[2]

Microbial Production of (S)-1,2-Pentanediol

This protocol is based on the stereoinversion of racemic this compound using Candida parapsilosis.[1]

1. Microorganism and Culture Medium:

-

Microorganism: Candida parapsilosis

-

Medium A (for yeast cultivation): 4% glucose, 0.3% yeast extract, and 10% (v/v) mineral solution, pH 7.0.

2. Cultivation:

-

Inoculate a suitable volume of Medium A with C. parapsilosis.

-

Incubate at 30°C with aeration and agitation until a sufficient cell density is reached.

3. Stereoinversion Reaction:

-

To the culture broth, add racemic this compound to a final concentration of, for example, 30 g/L.

-

Maintain the pH of the reaction mixture at 6.5 with the addition of 4 N NaOH.

-

Supplement with glucose as needed to maintain cell viability and enzyme activity.

-

Incubate at 30°C with shaking for approximately 24 hours.

4. Product Isolation and Purification:

-

Remove the microbial cells by centrifugation.

-

Concentrate the supernatant under reduced pressure.

-

Extract the (S)-1,2-pentanediol from the concentrated supernatant with ethyl acetate.

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.

-

The crude product can be further purified by distillation to obtain (S)-1,2-pentanediol with high enantiomeric excess.

Analytical Characterization of this compound Enantiomers

The enantiomeric purity of this compound is typically determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

A common approach involves the derivatization of the diol to a more volatile and readily separable derivative.[3]

1. Derivatization:

-

React the this compound sample with a chiral derivatizing agent, such as (S)-(+)-2-phenylbutyryl chloride, in the presence of a base (e.g., pyridine) to form diastereomeric esters.

2. GC-MS Analysis:

-

Column: A chiral capillary column, such as Astec CHIRALDEX™ G-TA, is suitable for separating the diastereomeric derivatives.

-

Oven Program: A temperature gradient can be employed, for example, starting at a lower temperature and ramping up to a higher temperature to ensure good separation.

-

Injector and Detector: Use appropriate temperatures for the injector and detector (e.g., FID or MS).

-

Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

The different retention times of the two diastereomeric esters allow for their quantification and the determination of the enantiomeric excess of the original this compound sample.

Applications of this compound and its Stereoisomers

Racemic this compound

Racemic this compound is widely used in various industries:

-

Cosmetics and Personal Care: It functions as a humectant, emollient, and preservative due to its moisturizing and antimicrobial properties.

-

Agrochemicals: It is a key intermediate in the synthesis of the broad-spectrum fungicide propiconazole (B1679638).[1][4] The synthesis involves the condensation of this compound with 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone to form the dioxolane ring of the propiconazole molecule.[4][5]

Figure 4: Role of this compound in Propiconazole Synthesis.

Enantiopure this compound

The individual enantiomers of this compound are valuable chiral building blocks in asymmetric synthesis. They can be used to introduce a specific stereochemistry into a target molecule, which is of paramount importance in the development of pharmaceuticals where often only one enantiomer exhibits the desired therapeutic effect. For instance, (S)-1,2-pentanediol can serve as a precursor for the synthesis of various chiral ligands and auxiliaries used in asymmetric catalysis.

Conclusion

The chirality of this compound presents both challenges and opportunities in chemical synthesis and product formulation. The development of efficient methods for the synthesis and separation of its enantiomers, particularly through biocatalytic routes like microbial stereoinversion, has opened up new avenues for the production of enantiomerically pure compounds. A thorough understanding of the properties and reactivity of both the racemic mixture and the individual stereoisomers is essential for their effective application in diverse fields, from agriculture to pharmaceuticals and cosmetics. This guide provides a foundational resource for researchers and professionals engaged in the study and application of these important chiral molecules.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy (S)-(+)-1,2-Propanediol | 4254-15-3 [smolecule.com]

A Comprehensive Technical Guide to the Solubility of 1,2-Pentanediol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,2-Pentanediol, a versatile diol with significant applications in the pharmaceutical, cosmetic, and chemical industries. Due to its dual functionality as a solvent and a humectant, understanding its solubility in various organic solvents is critical for formulation development, chemical synthesis, and drug delivery systems.[1]

Introduction to this compound

This compound (CAS No. 5343-92-0) is a colorless, odorless liquid that is miscible with water and a range of polar organic solvents.[2][3][4] Its molecular structure, featuring a five-carbon chain with two adjacent hydroxyl groups, imparts both hydrophilic and lipophilic characteristics, making it a valuable ingredient in diverse applications.[5] In the pharmaceutical field, it is utilized as a stabilizing agent and penetration enhancer in topical and transdermal formulations, improving the solubility and skin absorption of active pharmaceutical ingredients.

Qualitative Solubility of this compound

Based on available literature, the solubility of this compound in various organic solvents can be summarized as follows. It is important to note that while quantitative data is scarce, the qualitative solubility provides a strong indication of its behavior in different solvent classes.

| Solvent Class | Specific Solvents | Solubility |

| Alcohols | Methanol, Ethanol | Soluble/Miscible[6][7] |

| Ethers | Diethyl Ether | Soluble[6][7] |

| Esters | Ethyl Acetate | Soluble[6][7] |

| Ketones | Acetone | Miscible[3] |

| Chlorinated Solvents | Chloroform, Dichloromethane | Soluble in Chloroform, generally not miscible in Dichloromethane[2][8][9] |

| Aromatic Hydrocarbons | Toluene, Benzene | Generally not miscible[8] |

| Alkanes | Hexane, Heptane, Octane | Generally not miscible[8][9] |

Experimental Protocol for Quantitative Solubility Determination

The following section outlines a detailed methodology for the quantitative determination of this compound solubility in organic solvents. This protocol is based on the widely used gravimetric method, which is a reliable technique for determining the solubility of a non-volatile solute in a volatile solvent.[1][6]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled water bath or shaker

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Pipettes

-

Oven

-

Desiccator

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved this compound at the bottom of the vial is essential to ensure saturation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. To confirm equilibrium, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of this compound in the supernatant remains constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for at least one hour to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed, clean, and dry vial to remove any undissolved microparticles. It is crucial to perform this step quickly to avoid temperature fluctuations that could affect solubility.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without degrading the this compound (a temperature below its boiling point of 206 °C is recommended, for instance, 80-100°C, potentially under vacuum to facilitate evaporation).

-

Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature.

-

Weigh the vial containing the dry this compound residue.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant weight of the vial with the residue minus the initial weight of the empty vial.

-

The mass of the solvent is the weight of the vial with the saturated solution minus the final constant weight of the vial with the residue.

-

Solubility can then be expressed in various units, such as:

-

g of solute / 100 g of solvent

-

g of solute / 100 mL of solvent (requires knowing the density of the solvent at the experimental temperature)

-

Mole fraction

-

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

This technical guide has summarized the known qualitative solubility of this compound in a range of common organic solvents and provided a detailed experimental protocol for its quantitative determination. For researchers, scientists, and drug development professionals, a thorough understanding and precise measurement of the solubility of this compound are fundamental for its effective application in creating stable and efficacious products. The provided methodology offers a robust framework for generating the necessary quantitative data to support formulation and development efforts.

References

- 1. pharmajournal.net [pharmajournal.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 5343-92-0 [chemicalbook.com]

- 5. Trace determination of glycols by HPLC with UV and electrospray ionization mass spectrometric detections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. agilent.com [agilent.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pharmacyjournal.info [pharmacyjournal.info]

The Enigmatic Presence of 1,2-Pentanediol in the Plant Kingdom: A Technical Guide

Introduction

1,2-Pentanediol, a vicinal diol with humectant and antimicrobial properties, is a molecule of significant interest in the cosmetic, pharmaceutical, and chemical industries. While its synthetic production and bio-based manufacturing from plant-derived feedstocks are well-documented, its direct natural occurrence within plant tissues remains a subject of scientific inquiry with limited conclusive evidence. This technical guide provides a comprehensive overview of the current understanding of this compound in the context of the plant kingdom, addressing its potential sources, analytical methodologies for its detection, and a look into related biosynthetic pathways. This document is intended for researchers, scientists, and drug development professionals seeking to explore the landscape of short-chain diols in botanical sources.

Natural Occurrence: An Unresolved Question

Direct, peer-reviewed scientific literature extensively documenting the widespread natural occurrence and quantification of this compound in a variety of plant species is scarce. While some commercial sources suggest its presence in plants like sugarcane, corn cobs, and sugar beets, these claims are often in the context of its production from the biomass of these plants rather than its endogenous presence as a secondary metabolite.[1]

Table 1: Putative Plant Sources of this compound

| Plant Source | Common Name | Evidence Level | Notes |

| Saccharum officinarum | Sugarcane | Anecdotal/Commercial | Primarily mentioned as a source for bio-based synthesis via fermentation of bagasse-derived sugars. |

| Zea mays | Corn | Anecdotal/Commercial | Corn cobs are a key feedstock for furfural, a precursor for the bio-based synthesis of this compound. |

| Beta vulgaris | Sugar Beet | Anecdotal/Commercial | Mentioned as a potential source, likely due to its high sugar content available for fermentation. |

It is crucial to distinguish between the presence of a compound as a natural constituent of a plant and its production from plant-derived raw materials through bioprocessing. The current body of scientific literature strongly supports the latter for this compound.

Bio-based Synthesis from Plant Feedstocks

The primary connection between this compound and the plant kingdom lies in its sustainable production from renewable plant biomass. This bio-based synthesis is a significant area of research and industrial development, offering a greener alternative to traditional petrochemical routes. The most common pathway involves the conversion of furfural, which is readily obtained from the hemicellulose fraction of agricultural residues like corn cobs and sugarcane bagasse.

References

Methodological & Application

1,2-Pentanediol: A Versatile and Sustainable Solvent for Modern Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Pentanediol (CAS 5343-92-0), a bio-based and biodegradable diol, is emerging as a promising green solvent for a variety of organic reactions. Its unique combination of properties, including high polarity, excellent solvency for a range of organic compounds, a high boiling point, and miscibility with both water and organic solvents, makes it an attractive alternative to conventional volatile organic compounds (VOCs).[1][2][3] This document provides detailed application notes and generalized protocols for the use of this compound as a solvent in palladium-catalyzed cross-coupling reactions, nanoparticle synthesis, and biocatalysis.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application as a solvent in organic synthesis. These properties influence reaction kinetics, solubility of reagents and catalysts, and post-reaction work-up procedures.

| Property | Value | Unit | Reference |

| Molecular Formula | C₅H₁₂O₂ | ||

| Molecular Weight | 104.15 | g/mol | |

| Appearance | Clear, colorless to light yellow liquid | [4] | |

| Boiling Point | 206 | °C | |

| Density | 0.971 | g/mL at 25 °C | |

| Refractive Index | n20/D 1.439 | ||

| Flash Point | 110 | °C (closed cup) | |

| Water Solubility | Miscible | [5] | |

| Solubility in Organic Solvents | Soluble in alcohols, ethers, and ethyl acetate |

Applications in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The choice of solvent is critical for the efficiency and selectivity of these reactions. This compound, as a polar, high-boiling solvent, offers a sustainable alternative to commonly used solvents like DMF, dioxane, and toluene. Polyols, in general, have been shown to be effective media for palladium-catalyzed reactions.[6]

Logical Workflow for a Generic Palladium-Catalyzed Cross-Coupling Reaction

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

Aryl halide (1.0 mmol)

-

Aryl boronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

This compound (5 mL)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vessel, add the aryl halide, aryl boronic acid, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add this compound via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Representative Protocol for Heck Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

Aryl halide (1.0 mmol)

-

Alkene (1.2 mmol)

-

Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Phosphine (B1218219) ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)

-

Base (e.g., Et₃N, 1.5 mmol)

-

This compound (5 mL)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a flame-dried reaction vessel, combine the palladium catalyst and phosphine ligand in this compound.

-

Stir the mixture under an inert atmosphere for 10-15 minutes.

-

Add the aryl halide, alkene, and base.

-

Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture and partition between water and an organic solvent (e.g., diethyl ether).

-